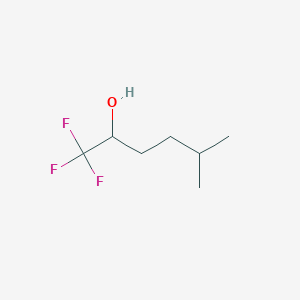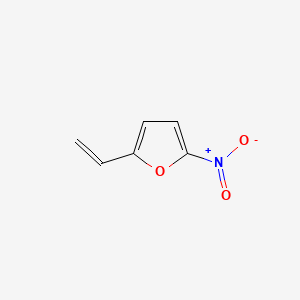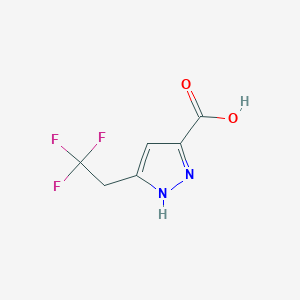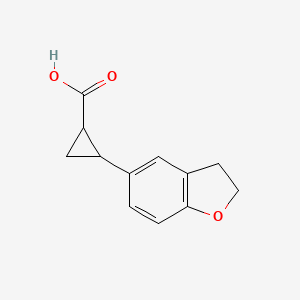
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 2,3-dihydrobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed annulation reaction between aryl iodides and epoxides, which provides access to the dihydrobenzofuran scaffold . The cyclopropane ring can then be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalytic systems and efficient purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran moiety but lacks the cyclopropane carboxylic acid group.
Cyclopropane Carboxylic Acid: Contains the cyclopropane carboxylic acid group but lacks the dihydrobenzofuran moiety.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the dihydrobenzofuran and cyclopropane carboxylic acid groups. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-1-2-11-8(5-7)3-4-15-11/h1-2,5,9-10H,3-4,6H2,(H,13,14) |
Clave InChI |
CRXSXVJDTKEBKS-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C3CC3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



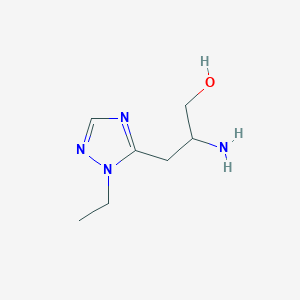
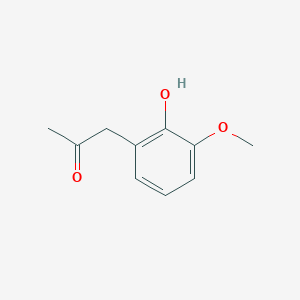

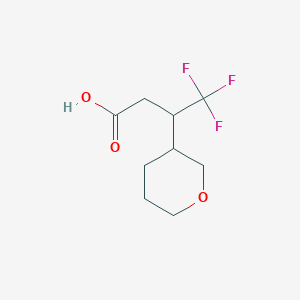
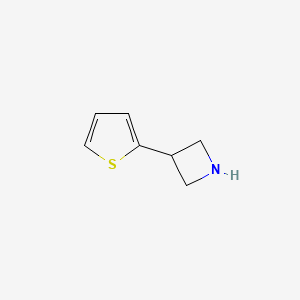

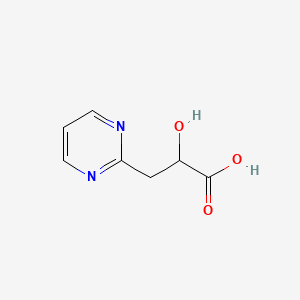
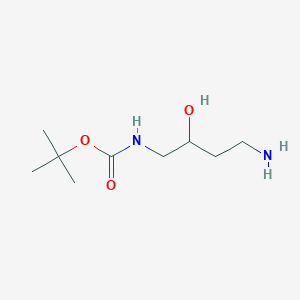
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
